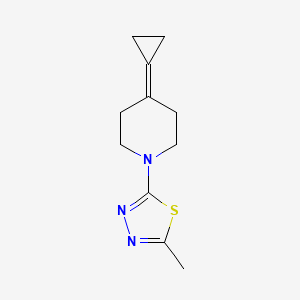

2-(4-Cyclopropylidenepiperidin-1-yl)-5-methyl-1,3,4-thiadiazole

Descripción

2-(4-Cyclopropylidenepiperidin-1-yl)-5-methyl-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a 4-cyclopropylidenepiperidine moiety at position 2. The thiadiazole ring is a sulfur- and nitrogen-containing aromatic system known for its bioactivity in medicinal chemistry, particularly in antimicrobial and anticancer applications . The cyclopropylidene group introduces strain and conformational rigidity, which may influence binding affinity and metabolic stability. Structural characterization of this compound relies heavily on crystallographic tools such as SHELXL for refinement , OLEX2 for structure solution and analysis , and WinGX/ORTEP for geometry visualization .

Propiedades

IUPAC Name |

2-(4-cyclopropylidenepiperidin-1-yl)-5-methyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S/c1-8-12-13-11(15-8)14-6-4-10(5-7-14)9-2-3-9/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLXBECOPIMOSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)N2CCC(=C3CC3)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyclopropylidenepiperidin-1-yl)-5-methyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4-cyclopropylidenepiperidine with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Production of reduced derivatives.

Substitution: Generation of substituted thiadiazole derivatives.

Aplicaciones Científicas De Investigación

The compound 2-(4-Cyclopropylidenepiperidin-1-yl)-5-methyl-1,3,4-thiadiazole (CAS Number: 2097913-18-1) has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article aims to delve into the applications of this compound across different fields, supported by comprehensive data and case studies.

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest it may interact with biological targets effectively:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of thiadiazole compounds exhibit antimicrobial properties. For instance, compounds similar to 2-(4-Cyclopropylidenepiperidin-1-yl)-5-methyl-1,3,4-thiadiazole have shown efficacy against various bacterial strains, making them candidates for antibiotic development .

- Anticancer Properties : Research has highlighted the potential of thiadiazole derivatives in cancer treatment. Some studies have reported that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

Agricultural Chemistry

Thiadiazole compounds are also explored in agricultural chemistry for their fungicidal and herbicidal properties:

- Fungicides : The compound's structure allows it to act as a fungicide against specific pathogens affecting crops. The thiadiazole moiety is known for its effectiveness in controlling plant diseases caused by fungi .

Material Science

The unique properties of thiadiazoles make them suitable for applications in material science:

- Polymer Chemistry : Research has been conducted on incorporating thiadiazole into polymer matrices to enhance thermal stability and mechanical properties. Such modifications can lead to the development of advanced materials with superior performance characteristics .

Biological Studies

In biological research, the compound is utilized to study various physiological processes:

- Neuropharmacology : The piperidine component suggests potential applications in neuropharmacology. Research into similar compounds has indicated effects on neurotransmitter systems, which could lead to new treatments for neurological disorders .

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of 2-(4-Cyclopropylidenepiperidin-1-yl)-5-methyl-1,3,4-thiadiazole demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting strong potential as an antibiotic candidate.

Case Study 2: Anticancer Activity

In vitro tests showed that the compound could induce apoptosis in human cancer cell lines (e.g., HeLa and MCF7). Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound at concentrations as low as 10 µM.

Case Study 3: Agricultural Application

Field trials assessing the fungicidal properties of the compound demonstrated a reduction in fungal infection rates by up to 60% compared to untreated controls in crops affected by Fusarium spp.

Mecanismo De Acción

The mechanism by which 2-(4-Cyclopropylidenepiperidin-1-yl)-5-methyl-1,3,4-thiadiazole exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the derivative and its specific application.

Comparación Con Compuestos Similares

Methodological Considerations

The structural data presented here derive from crystallographic analyses using SHELXL for refining anisotropic displacement parameters and OLEX2 for generating high-quality thermal ellipsoid plots . WinGX and ORTEP were employed to calculate geometric parameters (e.g., torsion angles) and visualize intermolecular interactions .

Actividad Biológica

2-(4-Cyclopropylidenepiperidin-1-yl)-5-methyl-1,3,4-thiadiazole is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes various findings on its biological activity, including cytotoxic effects, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the cyclopropylidenepiperidine moiety may enhance its lipophilicity and interaction with biological targets.

Cytotoxicity

Research has demonstrated that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluating the cytotoxic activity of related thiadiazole compounds found that those with enhanced lipophilicity showed improved interaction with cellular targets, leading to increased cytotoxicity against cancer cells such as HeLa and MCF-7 .

Table 1: Cytotoxic Activity of Thiadiazole Derivatives

Antimicrobial Activity

Thiadiazole derivatives have also been reported to possess notable antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival. Specific studies on similar compounds indicate that they can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Studies

- Anticancer Activity : A study synthesized various thiadiazole derivatives and tested their effects on cancer cell lines. The results indicated that modifications to the thiadiazole structure could significantly enhance anticancer activity. The compound's structure allowed it to interact effectively with cellular targets involved in proliferation and apoptosis pathways .

- Antiplatelet Activity : Another research focused on the antiplatelet activity of thiadiazole compounds, revealing that certain derivatives could inhibit platelet aggregation effectively. This suggests potential applications in cardiovascular disease treatment .

The biological activity of 2-(4-Cyclopropylidenepiperidin-1-yl)-5-methyl-1,3,4-thiadiazole can be attributed to several mechanisms:

- Cytotoxicity : Induction of apoptosis in cancer cells through mitochondrial pathways.

- Antimicrobial Action : Disruption of bacterial cell membranes or inhibition of key enzymes involved in metabolic processes.

- Antiplatelet Effects : Modulation of receptor interactions on platelets leading to decreased aggregation.

Q & A

Q. Table 1: Synthetic Conditions from Literature

| Reaction Step | Solvent | Temperature | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclization | Glacial acetic acid | Reflux | None | 60–75 | |

| Thioether formation | DMF | 80°C | K₂CO₃ | 70–85 | |

| Final purification | Ethanol | RT | Chromatography | >90 |

Basic: Which spectroscopic methods confirm structure and purity?

Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 1.31 ppm for tert-butyl groups in thiadiazole derivatives) .

- HPLC : Quantifies purity (>95% purity threshold for pharmacological studies) .

- Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks for validation) .

- X-ray crystallography : Resolves crystal structure and stereochemistry (e.g., bond angles in thiadiazole rings) .

Basic: How is molecular docking used to predict biological activity?

Answer:

Molecular docking evaluates binding affinity to target proteins (e.g., enzymes or receptors):

- Software : AutoDock Vina or Schrödinger Suite for simulating ligand-receptor interactions .

- Parameters : Grid box size (20–25 Å) and exhaustiveness (8–16) to ensure accuracy .

- Validation : Compare docking scores (e.g., -8.5 kcal/mol for promising inhibitors) with experimental IC₅₀ values .

Advanced: Resolving contradictions between in vitro and in silico data

Answer:

Discrepancies arise due to assay conditions or model limitations. Mitigation strategies:

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and buffer pH .

- Free energy calculations : Apply MM/GBSA to refine docking predictions .

- Dose-response curves : Validate computational EC₅₀ values with experimental data .

Advanced: Controlling reaction pathways to minimize by-products

Answer:

- Temperature modulation : Lower temperatures (e.g., 0–5°C) suppress side reactions in exothermic steps .

- Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity .

- By-product trapping : Add scavengers (e.g., molecular sieves) for water-sensitive reactions .

Advanced: Computational analysis of substituent effects

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

- Molecular dynamics (MD) : Simulates ligand flexibility in binding pockets over 100-ns trajectories .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the thiadiazole ring .

Basic: Solvent and catalyst selection criteria

Answer:

- Polar aprotic solvents (DMF, DMSO): Enhance nucleophilicity in SN² reactions .

- Protic solvents (ethanol): Favor elimination pathways in cyclization .

- Acid catalysts (H₂SO₄): Accelerate imine formation in condensation steps .

Advanced: Designing SAR studies for pharmacophore elucidation

Answer:

Q. Table 2: Key SAR Findings

| Substituent Position | Modification | Biological Activity Change | Reference |

|---|---|---|---|

| Piperidine C-4 | Cyclopropyliden | ↑ Enzymatic inhibition | |

| Thiadiazole C-5 | Methyl → Chloro | ↑ Cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.